N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine

Beschreibung

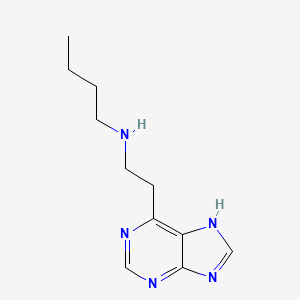

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is a purine derivative featuring a butan-1-amine moiety linked to the 6-position of the purine core via an ethyl spacer. Purine derivatives are critical in biological systems, often serving as nucleobases in DNA/RNA or as signaling molecules (e.g., adenosine). Modifications at the 6-position of purine, such as alkylation or amine substitution, can significantly alter physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer |

686321-80-2 |

|---|---|

Molekularformel |

C11H17N5 |

Molekulargewicht |

219.29 g/mol |

IUPAC-Name |

N-[2-(7H-purin-6-yl)ethyl]butan-1-amine |

InChI |

InChI=1S/C11H17N5/c1-2-3-5-12-6-4-9-10-11(15-7-13-9)16-8-14-10/h7-8,12H,2-6H2,1H3,(H,13,14,15,16) |

InChI-Schlüssel |

SFIHNICGVHIFLK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNCCC1=C2C(=NC=N1)N=CN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine typically involves the reaction of a purine derivative with an appropriate amine. One common method involves the alkylation of 6-chloropurine with 2-(butan-1-yl)amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle Rolle in biologischen Prozessen und als Ligand für Purinrezeptoren untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten, die mit dem Purinstoffwechsel zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(2-(9H-Purin-6-YL)ethyl)butan-1-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Purinrezeptoren. Die Verbindung kann an diese Rezeptoren binden und deren Aktivität modulieren, was verschiedene zelluläre Signalwege beeinflusst. Diese Wechselwirkung kann zu Veränderungen in der zellulären Signalübertragung, der Genexpression und den Stoffwechselprozessen führen.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antiproliferative Properties

Research indicates that N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine exhibits significant antiproliferative effects, making it a candidate for treating proliferative disorders such as cancer and leukemia. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, it can potentially halt the progression of cancer cells .

1.2 Autoimmune Disorders

In addition to its anticancer properties, this compound may also be beneficial in treating autoimmune disorders. Studies have shown that purine derivatives can modulate immune responses, offering therapeutic avenues for conditions like rheumatoid arthritis and lupus .

1.3 Neurodegenerative Diseases

The inhibition of specific kinases by purine derivatives has been linked to neuroprotective effects. This suggests potential applications in neurodegenerative diseases where abnormal cell proliferation contributes to disease pathology .

In Vitro Studies

Several in vitro studies have evaluated the pharmacological properties of this compound:

- Cell Line Studies : Experiments using various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.

- Mechanistic Insights : Further investigations revealed that the compound's action is mediated through the downregulation of CDK activity, leading to cell cycle arrest at the G1 phase .

In Vivo Studies

Preclinical models have been employed to assess the therapeutic efficacy of this compound:

- Tumor Models : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. These findings support its potential use as an effective anticancer agent.

- Autoimmune Model Studies : In models simulating autoimmune conditions, the compound demonstrated immunomodulatory effects, reducing inflammation and improving clinical symptoms .

Wirkmechanismus

The mechanism of action of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine involves its interaction with molecular targets such as purine receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Substituent Structure and Effects

- Chain Length and Branching: The ethyl-linked butan-1-amine substituent in the target compound provides a balance between hydrophilicity and lipophilicity. N-Hexyl and N-butyl analogs demonstrate how increasing alkyl chain length enhances lipophilicity, impacting membrane permeability and metabolic stability .

- Solubility and Viscosity: highlights that viscosity deviations (ηΔ) in 1-alkanol + primary amine systems decrease with larger solvation effects. For instance, ηΔ for butan-1-amine solutions is lower than for propan-1-amine, suggesting that longer alkyl chains reduce solution viscosity . This implies that the target compound’s butan-1-amine group may improve miscibility in polar solvents compared to shorter-chain analogs.

Biologische Aktivität

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores the compound's biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its purine core, which is known for its role in various biological processes. The structural formula can be represented as follows:

This compound's structure allows it to interact with various biological targets, particularly kinases that are pivotal in cell signaling pathways.

1. Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against Nek2 (NIMA-related kinase 2), a serine/threonine kinase implicated in cell cycle regulation and tumorigenesis. The compound's activity was assessed through various assays:

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | Nek2 | 0.62 |

| Comparison Compound | CDK2 | 7.0 |

The selectivity of this compound for Nek2 over CDK2 highlights its potential as a therapeutic agent in cancer treatment, particularly in tumors where Nek2 is overexpressed .

2. Antibacterial and Antifungal Properties

In addition to its kinase inhibition, preliminary studies suggest that this compound may possess antibacterial and antifungal activities. A screening of related purine derivatives revealed that modifications at the 6-position could enhance antimicrobial efficacy:

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| 6-Alkoxy Purine Derivative | Antibacterial | 0.0039 - 0.025 |

| 6-Alkoxy Purine Derivative | Antifungal (C. albicans) | 16.69 - 78.23 |

These findings suggest that the compound could be further explored for its potential use in treating infections caused by resistant strains of bacteria and fungi .

Case Study: Cancer Cell Line Testing

In vitro studies using cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. For instance, when tested on HeLa cells:

- Concentration : 10 μM led to a reduction in viability by approximately 50%.

This result underscores the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has revealed that alterations at specific positions on the purine ring can significantly impact both kinase inhibition and antimicrobial activity.

Key Modifications:

- Position 6 : Alkoxy substitutions increase potency against both Nek2 and bacterial strains.

- Position 2 : Variations in aryl groups can influence selectivity towards different kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.